molecular formula C19H27N3O2 B12230803 3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12230803
M. Wt: 329.4 g/mol
InChI Key: ANGFDZQBZLMBGJ-UHFFFAOYSA-N
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Description

3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a quinazolinone core with a piperidine ring and an ethoxyethyl side chain, which may contribute to its distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Ethoxyethyl Side Chain: The ethoxyethyl side chain can be attached through an alkylation reaction, using an appropriate alkylating agent such as ethyl bromide or ethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone or piperidine rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological pathways.

    Modulating Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-methyl-3,4-dihydroquinazolin-4-one.

    Piperidine Derivatives: Compounds with similar piperidine rings but different side chains, such as 1-(2-ethoxyethyl)piperidine.

Uniqueness

The uniqueness of 3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one lies in its specific combination of structural features, which may confer distinct pharmacological properties compared to other quinazolinone or piperidine derivatives. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

3-[[1-(2-ethoxyethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C19H27N3O2/c1-3-24-13-12-21-10-8-16(9-11-21)14-22-15(2)20-18-7-5-4-6-17(18)19(22)23/h4-7,16H,3,8-14H2,1-2H3

InChI Key

ANGFDZQBZLMBGJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCC(CC1)CN2C(=NC3=CC=CC=C3C2=O)C

Origin of Product

United States

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